molecular formula C10H12BrNO2 B1288958 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine CAS No. 494772-07-5

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Cat. No. B1288958
M. Wt: 258.11 g/mol
InChI Key: ZCTXTBRJCPHMEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives has been explored in various studies. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions using different alkyl dibromide agents. This method has led to the creation of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been characterized by NMR spectroscopy and confirmed using X-ray crystallography . Another study reported the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives, starting with the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and subsequent copper-catalyzed coupling reactions with various sulfonamide derivatives .

Molecular Structure Analysis

The molecular structures of some derivatives have been elucidated using monocrystalline X-ray crystallography. For instance, the structures of certain imidazo[4,5-b]pyridine derivatives were confirmed, and their intermolecular contacts were analyzed through Hirshfeld surface analysis . In another study, the crystal structures of new pyridine derivatives were presented, highlighting the orientation of substituent groups and bond angles, which are crucial for understanding their reactivity .

Chemical Reactions Analysis

The reactivity of these pyridine derivatives has been investigated in various chemical reactions. For example, the conversion of 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine to other substituted pyridines demonstrates the potential of these compounds as precursors for new ligands . Additionally, the use of 4-bromo-3-formyl-substituted dihydropyrrole as a synthon for the synthesis of disubstituted nitroxides indicates the versatility of brominated pyridine derivatives in synthesizing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. For instance, the differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group in pyridin-2-ylboron derivatives affect their stability and reactivity . The photoluminescent properties of certain complexes with pyridine derivatives have also been studied, revealing their potential applications in materials science .

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of many of these structures .
    • Method : The synthesis of 2H-Pyrans has been discussed in the literature, with various synthetic methods reported .
    • Results : Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .
  • Tetrahydropyran Synthesis

    • Field : Organic Chemistry
    • Application : Tetrahydropyrans are used in the synthesis of various compounds .
    • Method : Various methods have been reported for the synthesis of tetrahydropyrans, including the use of cerium ammonium nitrate at room temperature .
    • Results : Various fragrant compounds have been synthesized using this method .
  • Preparation of Selective Small-Molecule Melanocortin-4 Receptor Agonist

    • Field : Medicinal Chemistry
    • Application : 4-Bromotetrahydropyran has been used in the preparation of a selective small-molecule melanocortin-4 receptor agonist .
    • Method : The specific method of application is not provided in the source .
    • Results : This compound has shown efficacy in a pilot study of sexual dysfunction in humans .
  • Preparation of 2-Hydroxyethyl Derivatives of Cardiolipin Analogs, Furan-Fused Compounds, Indoles, and Pyrazoles

    • Field : Organic Chemistry
    • Application : 2-(2-Bromoethoxy)tetrahydro-2H-pyran has been used in preparing 2-hydroxyethyl derivatives of cardiolipin analogs, furan-fused compounds, indoles, and pyrazoles .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of these preparations are not provided in the source .
  • Nickel-catalyzed alkyl-alkyl Suzuki coupling reactions

    • Field : Organic Chemistry
    • Application : 4-Bromotetrahydropyran has been used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of these reactions are not provided in the source .
  • Preparation of tellurated heterocycles

    • Field : Organic Chemistry
    • Application : 2-(Bromomethyl)tetrahydro-2H-pyran has been used in the preparation of tellurated heterocycles .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of these preparations are not provided in the source .
  • Nickel-catalyzed alkyl-alkyl Suzuki coupling reactions

    • Field : Organic Chemistry
    • Application : 4-Bromotetrahydropyran has been used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of these reactions are not provided in the source .
  • Preparation of tellurated heterocycles

    • Field : Organic Chemistry
    • Application : 2-(Bromomethyl)tetrahydro-2H-pyran has been used in the preparation of tellurated heterocycles .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of these preparations are not provided in the source .

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335. The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

5-bromo-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTXTBRJCPHMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620000
Record name 5-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

CAS RN

494772-07-5
Record name 5-Bromo-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tetrahydro-2H-pyran-4-ol (850 mg, 8.32 mmol) was dissolved in DMF (10 mL), cooled to 0° C., NaH (500 mg, 10.4 mmol) was added and stirred for 45 minutes at room temperature, then 5-bromo-2-chloropyridine (2 g, 10.4 mmol) was added and the mixture was stirred overnight at 60° C. The mixture was poured into water, extracted by EA, the organic layer was washed by brine, dried over Na2SO4, concentrated and purified by flash chromatography, gave 1.7 g white solid. MS: (m/z): 258 (M−H)+, 260 (M+H)+
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850 mg
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500 mg
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 5-bromo-2-hydroxypyridine and tetrahydro-4H-pyran-4-ol in analogy to Example 9c): colorless solid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Prepared from 2,5-dibromopyridine and tetrahydropyran-4-ol by the method of Example 10 (b).
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Synthesis routes and methods V

Procedure details

A solution of 2,5-dibromopyridine (9.5 g, 40 mmol) in N,N-dimethylformamide (100 mL) was treated with sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol). The mixture was cooled to 0° C. and 4-hydroxypyran (3.8 mL, 40 mmol) was added slowly. The resultant mixture was stirred at room temperature for 24 hours, then was added to dilute brine solution and was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, was filtered, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography (40:1 hexanes-ethyl acetate) to afford 9.0 g (87% yield) of the title compound. 13C NMR (100 MHz, CDCl3) d 162.0, 147.6, 141.5, 113.5, 111.7, 70.3, 65.7, 32.1; MS (AP/Cl) 258.2, 260.2 (M+H)+.
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9.5 g
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2.4 g
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3.8 mL
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Yield
87%

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